![molecular formula C14H12Br2N2 B3059313 Diazene, bis[4-(bromomethyl)phenyl]- CAS No. 97654-99-4](/img/structure/B3059313.png)
Diazene, bis[4-(bromomethyl)phenyl]-
Overview
Description
“Diazene, bis[4-(bromomethyl)phenyl]-” is a chemical compound with the molecular formula C14H12Br2N2 . It has an average mass of 368.066 Da and a monoisotopic mass of 365.936707 Da .
Molecular Structure Analysis
The molecular structure of “Diazene, bis[4-(bromomethyl)phenyl]-” consists of two phenyl rings, each substituted with a bromomethyl group, connected by a diazene (N=N) group .Physical And Chemical Properties Analysis
“Diazene, bis[4-(bromomethyl)phenyl]-” has a predicted boiling point of 454.8±40.0 °C and a predicted density of 1.56±0.1 g/cm3 .Scientific Research Applications
Crystal Packing Insights
The study of crystal packing in bromomethylated azobenzenes, including Diazene, bis[4-(bromomethyl)phenyl]-, provided insights into their lattice energies and surface analysis. This research concluded that an energy-based discussion of crystal packing offers more insight than purely geometric analysis, particularly in compounds with high bromomethylation (Vande Velde, Zeller, & Azov, 2018).
Water-Solubility Studies
Research on bis-phosphines, including derivatives of Diazene, bis[4-(bromomethyl)phenyl]-, highlighted their water-solubility properties. The study found significant differences in solubility based on the relative positions of the PTA units and the substituents on the aromatic ring (Krogstad et al., 2009).
Bis(Carbene) Generation and Characterization
A study focused on the generation and characterization of bis(carbenes) from Diazene, bis[4-(bromomethyl)phenyl]-. It revealed that these bis(carbenes) have a singlet quinoidal diradical ground state, offering insights into their stability and reactivity (Itoh, Morisaki, Hirai, & Tomioka, 2004).
Spectroscopy and Structure Analysis
The synthesis and characterization of N-Substituted bis(tetrazol-5-yl)diazenes, including spectral and structural analysis, were significant for understanding the properties of these compounds. X-ray molecular and crystal structures were determined, providing valuable data on their geometric and electronic structures (Serebryanskaya et al., 2010).
Proton Exchange Properties
Research on sulfonated polytriazoles from Diazene derivatives showed their potential in proton exchange applications. The study emphasized their solubility, film-forming abilities, and thermal stability, which are crucial for their practical applications (Saha, Mukherjee, Singh, & Banerjee, 2017).
Dielectric Permittivity in Semifluorinated Derivatives
A study on semifluorinated azobenzene derivatives, including Diazene, bis[4-(bromomethyl)phenyl]-, demonstrated their application in switchable dielectric permittivity. This research is particularly relevant for the development of molecular switches and electrooptic devices (Stangenberg, Grigoriadis, Butt, Müllen, & Floudas, 2014).
properties
IUPAC Name |
bis[4-(bromomethyl)phenyl]diazene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Br2N2/c15-9-11-1-5-13(6-2-11)17-18-14-7-3-12(10-16)4-8-14/h1-8H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDYHLBNKHPRBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)N=NC2=CC=C(C=C2)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Br2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60575401 | |
Record name | (E)-Bis[4-(bromomethyl)phenyl]diazene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60575401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
97654-99-4 | |
Record name | (E)-Bis[4-(bromomethyl)phenyl]diazene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60575401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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